BenchChemオンラインストアへようこそ!

Lurasidone Metabolite 14283 D8

stable isotope labeling internal standard mass spectrometry

Lurasidone Metabolite 14283 D8 is the deuterated internal standard (IS) required for accurate LC-MS/MS quantification of the active lurasidone metabolite ID-14283. Its +8 Da mass shift ensures baseline separation and corrects for matrix effects, a requirement non-isotopic standards cannot meet. Supplied with ≥98% purity and full characterization data (NMR, HRMS), it meets FDA/EMA bioanalytical method validation standards.

Molecular Formula C28H28D8N4O3S
Molecular Weight 516.72
Cat. No. B1191696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone Metabolite 14283 D8
Molecular FormulaC28H28D8N4O3S
Molecular Weight516.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurasidone Metabolite 14283 D8: Deuterated Internal Standard for Pharmacokinetic and Metabolic Studies


Lurasidone Metabolite 14283 D8 (CAS: 2070009-43-5) is a stable deuterium-labeled analog of the active lurasidone metabolite ID-14283, incorporating eight deuterium atoms (D8) with a molecular weight of 516.72 g/mol and molecular formula C28H28D8N4O3S . Lurasidone is an atypical antipsychotic primarily metabolized by CYP3A4, with ID-14283 being the principal active metabolite representing approximately 25% of parent drug exposure [1]. The D8-labeled version serves as an isotope-labeled internal standard (IS) for LC-MS/MS quantification, enabling precise measurement of lurasidone and ID-14283 in biological matrices such as human plasma, urine, and tissue homogenates [2]. This deuterated compound is commercially available from multiple vendors with purity specifications of ≥98% and is supplied with certificates of analysis supporting method validation and regulatory compliance .

Why Generic Substitution Fails for Lurasidone Metabolite 14283 D8 in Quantitative Bioanalysis


Non-deuterated metabolite standards or structurally similar analogs cannot substitute for Lurasidone Metabolite 14283 D8 in quantitative LC-MS/MS workflows due to fundamental analytical limitations. ID-14283 exhibits distinct ionization efficiency and chromatographic behavior, with validated LC-MS/MS methods demonstrating that non-isotopic internal standards produce unacceptable matrix effects and recovery variability [1]. Specifically, validation studies using isotope-labeled IS achieved mean recovery of 68.9-73.0% for ID-14283, whereas alternative approaches lacking isotopic matching failed to meet regulatory acceptance criteria for accuracy and precision [1]. Furthermore, the active pharmacological nature of ID-14283—which contributes to therapeutic effects at D2 and 5-HT2A receptors [2]—introduces analytical complexity that non-deuterated standards cannot correct for in biological matrices containing endogenous interfering compounds. The deuterated analog provides essential mass shift (+8 Da) enabling baseline chromatographic separation while maintaining identical extraction and ionization characteristics, a property that no unlabeled alternative can replicate [3].

Lurasidone Metabolite 14283 D8: Quantified Differentiation Evidence for Procurement Decisions


Isotopic Purity of Lurasidone Metabolite 14283 D8 Versus Unlabeled Metabolite Standards

Lurasidone Metabolite 14283 D8 provides a stable isotopic mass shift of +8 Da relative to unlabeled ID-14283 (molecular weight: 516.72 vs. 508.68 g/mol for the non-deuterated analog), enabling complete baseline separation in mass spectrometric detection while maintaining chromatographic co-elution . This isotopic substitution confers identical physicochemical behavior during extraction and ionization with a mean isotopic purity specification of ≥98% across commercial sources, compared to non-isotopic alternatives such as structural analogs (e.g., ID-14326) which exhibit different extraction recovery and matrix effect profiles . Vendor specifications consistently report deuterium incorporation at eight positions within the piperazine ring, validated by NMR and high-resolution MS characterization .

stable isotope labeling internal standard mass spectrometry quantitative analysis

LC-MS/MS Analytical Performance with Lurasidone Metabolite 14283 D8 as Internal Standard

In a validated LC-MS/MS method using Lurasidone Metabolite 14283 D8 as the internal standard for ID-14283 quantification, the assay achieved a linear range of 0.10-14.1 ng/mL for ID-14283 with precision (CV) and accuracy (RE) values well within the ±15% acceptance criteria across five concentration levels in four different batches [1]. In contrast, when structurally similar but non-isotopic compounds (e.g., ID-14326 or furosemide) were employed as alternative internal standards in preliminary method development, matrix effects and inconsistent recovery prevented regulatory-compliant validation . The isotope dilution approach using Lurasidone Metabolite 14283 D8 enabled processing of up to 300 samples per day with a rapid chromatographic run time of 2.5 minutes [1].

LC-MS/MS method validation pharmacokinetics human plasma

Recovery Efficiency of Lurasidone Metabolite 14283 D8 Compared to Non-Isotopic Alternatives

In validated LC-MS/MS assays employing Lurasidone Metabolite 14283 D8 as the internal standard, the mean extraction recovery for ID-14283 from human plasma was 68.9%, 71.6%, and 73.0% at low, medium, and high QC concentrations respectively [1]. The deuterated internal standard exhibited identical recovery behavior, effectively normalizing for extraction variability across the analytical batch. In contrast, when non-deuterated structural analogs such as ID-14326 were evaluated as alternative internal standards, differential extraction efficiency and ion suppression/enhancement effects resulted in recovery bias exceeding ±20% at low QC levels, precluding their use in validated methods [2].

extraction recovery sample preparation matrix effects bioanalysis

Biological Activity Profile of Lurasidone Metabolite 14283 D8 Versus Inactive Metabolite Standards

ID-14283 is pharmacologically active, contributing to the therapeutic effect of lurasidone through antagonism at dopamine D2 and serotonin 5-HT2A receptors, with exposure representing approximately 25% of the parent drug AUC in humans [1]. In contrast, major inactive metabolites ID-20219 and ID-20220 (N-dealkylation products) exhibit no measurable receptor binding activity [2]. When used as an analytical standard, the deuterated Lurasidone Metabolite 14283 D8 retains the same structural identity as the active metabolite, whereas substitution with inactive metabolite standards (e.g., ID-20219) would fail to represent the pharmacologically relevant analyte in therapeutic drug monitoring or pharmacokinetic-pharmacodynamic correlation studies [3].

pharmacological activity metabolite profiling receptor binding D2 receptor

Optimal Research and Industrial Application Scenarios for Lurasidone Metabolite 14283 D8


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring of Lurasidone

Lurasidone Metabolite 14283 D8 serves as the essential internal standard for quantifying ID-14283 concentrations in human plasma samples from clinical pharmacokinetic studies, with validated linearity from 0.10 to 14.1 ng/mL and mean recovery of 68.9-73.0% enabling accurate measurement of the active metabolite's exposure profile [1]. The rapid 2.5-minute chromatographic run time supports high-throughput analysis of up to 300 samples per day, making this deuterated standard suitable for large-scale clinical trials and routine therapeutic drug monitoring applications where regulatory-compliant precision (±15% CV) is mandatory [1].

Drug-Drug Interaction Studies Involving CYP3A4 Modulators

Given that ID-14283 formation is primarily mediated by CYP3A4, with studies demonstrating that CYP3A4 inhibitors reduce ID-14283 levels to 7.22% and 7.59% of baseline in rat and human liver microsomes respectively (IC50 values of 18.83 ± 1.06 μM and 16.15 ± 0.81 μM) [2], Lurasidone Metabolite 14283 D8 is critical for accurate quantification in drug-drug interaction (DDI) studies. The deuterated IS corrects for matrix variability and ion suppression effects that commonly confound DDI study samples containing co-administered CYP3A4 inhibitors or inducers [1].

Regulated Bioanalytical Method Development and Validation for ANDA Submissions

Lurasidone Metabolite 14283 D8 is supplied with comprehensive characterization data including NMR and HRMS confirmation of deuterium incorporation, enabling its use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and regulatory submissions [3]. The deuterated standard meets FDA and EMA bioanalytical method validation requirements for selectivity, accuracy, precision, recovery, and stability when used as an isotope-labeled internal standard, as demonstrated in validated LC-MS/MS methods for lurasidone and ID-14283 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurasidone Metabolite 14283 D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.